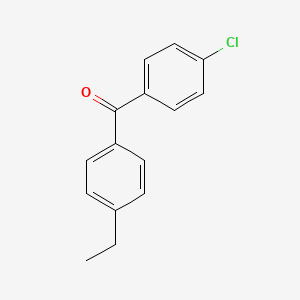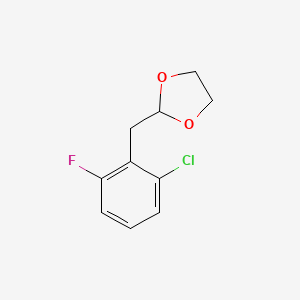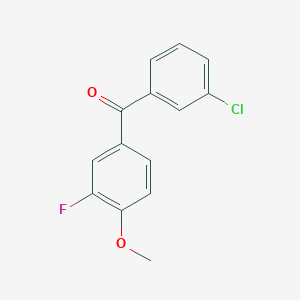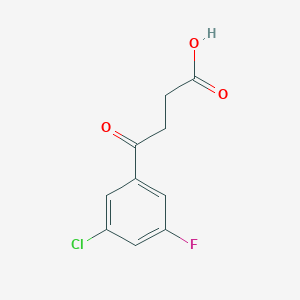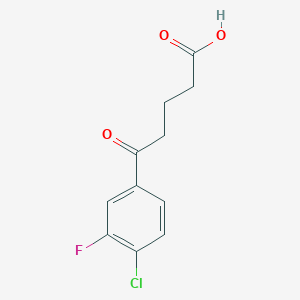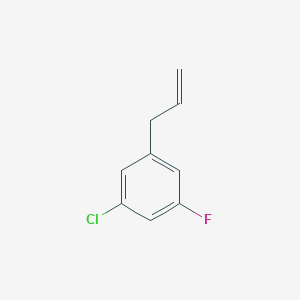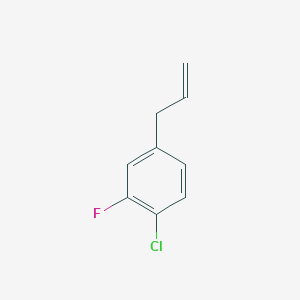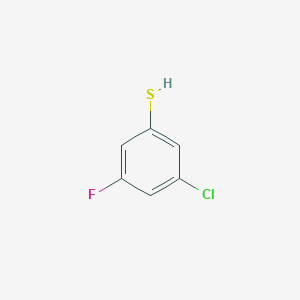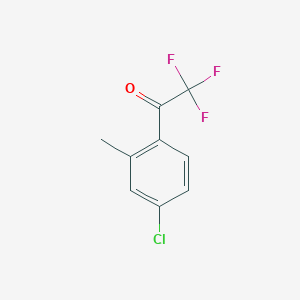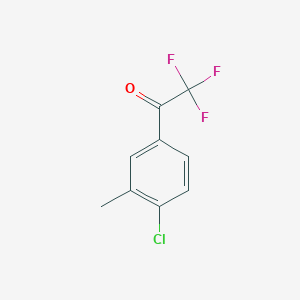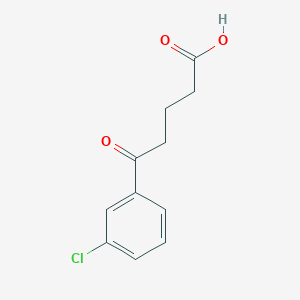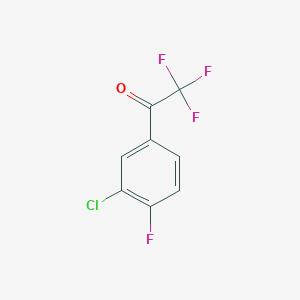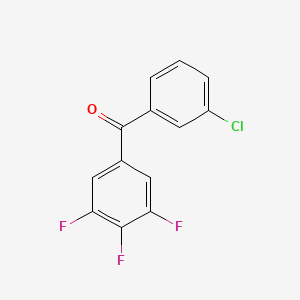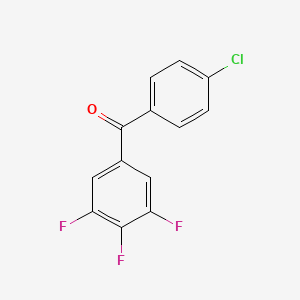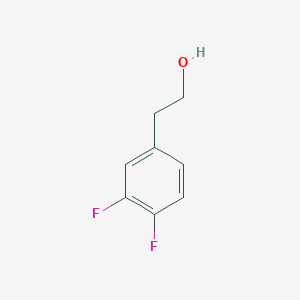
2-(3,4-Difluorophenyl)ethanol
概要
説明
2-(3,4-Difluorophenyl)ethanol is a chemical compound with the molecular formula C8H8F2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorophenyl)ethanol consists of a two-carbon chain (ethanol) attached to a phenyl ring, which has two fluorine atoms at the 3rd and 4th positions .Physical And Chemical Properties Analysis
2-(3,4-Difluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 158.15 .科学的研究の応用
Specific Scientific Field
This compound is used in the field of pharmaceutical synthesis .
Summary of the Application
“2-(3,4-Difluorophenyl)ethanol” is a vital chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes .
Methods of Application or Experimental Procedures
The compound is produced via the bioreductive transformation of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) using a ketoreductase (KRED) known as ChKRED20 . This enzyme catalyzes the reduction of ketones to chiral alcohols . The process involves iterative saturation mutagenesis of ChKRED20 to expand its catalytic scope .
Results or Outcomes
The application of the mutant enzyme in elevated substrate concentrations of 50–100 g/l was demonstrated in 50-ml reactions, achieving 75–> 99% conversion and > 99% ee . The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% .
Application in Synthesis of Optically Pure Vic-Halohydrins
Specific Scientific Field
This compound is used in the field of biocatalysis .
Summary of the Application
“2-(3,4-Difluorophenyl)ethanol” can be used in the synthesis of optically pure vic-halohydrins . Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis of vic-halohydrins involves various biocatalytic approaches such as asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
Application in Engineering Ketoreductases
Specific Scientific Field
This compound is used in the field of enzyme engineering .
Summary of the Application
“2-(3,4-Difluorophenyl)ethanol” can be used in the engineering of ketoreductases (KREDs) for the enantioselective synthesis of chiral alcohols . The homochiral alcohol products are key intermediates in, for example, pharmaceutical synthesis .
Methods of Application or Experimental Procedures
The use of engineered ketoreductases (KREDs), both as whole microbial cells and isolated enzymes, in the highly enantiospecific reduction of prochiral ketones is reviewed . The application of sophisticated protein engineering and enzyme immobilisation techniques to increase industrial viability are discussed .
Application in Bioreductive Production
Specific Scientific Field
This compound is used in the field of biocatalysis .
Summary of the Application
“2-(3,4-Difluorophenyl)ethanol” can be used in the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol , which is an intermediate for the drug ticagrelor .
Methods of Application or Experimental Procedures
An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .
Results or Outcomes
The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
Safety And Hazards
Safety information for 2-(3,4-Difluorophenyl)ethanol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIZHIYYOQHWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374274 | |
| Record name | 2-(3,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)ethanol | |
CAS RN |
286440-92-4 | |
| Record name | 2-(3,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

